2-Isocyanatobenzofuran
Overview
Description
Synthesis Analysis
The synthesis of benzofuran derivatives can be achieved through various methods, including the formal cycloaddition of isocyanides with ortho-quinone methides (o-QMs) generated in situ from o-hydroxybenzhydryl alcohol. This process, mediated by Sc(OTf)3, provides an efficient pathway to construct the 2-aminobenzofurans scaffold with good yields under mild conditions (Lin et al., 2022). Additionally, the regioselective 5-exo-dig bromocyclization of 2-alkynylbenzoic acids has been developed for the direct synthesis of 3-(bromomethylene)isobenzofuran-1(3H)-ones, showcasing a broad substrate scope and potential for further chemical elaborations (Zheng et al., 2019).
Molecular Structure Analysis
The molecular structure of 2-Isocyanatobenzofuran and its derivatives is pivotal for their chemical reactivity and properties. For instance, the sequential C-H functionalization reactions have been employed for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans, demonstrating the impact of molecular structure on achieving stereochemical complexity in synthetic organic chemistry (Wang et al., 2013).
Chemical Reactions and Properties
2-Isocyanatobenzofuran undergoes various chemical reactions, offering pathways to synthesize complex organic compounds. The iodocyclization of 2-(1-alkynyl)benzylic alcohols, for example, yields a variety of iodo-substituted dihydroisobenzofurans and isochromenes under mild conditions, illustrating the versatility of 2-Isocyanatobenzofuran derivatives in organic synthesis (Mancuso et al., 2010).
Physical Properties Analysis
The physical properties of 2-Isocyanatobenzofuran derivatives, such as solubility, melting point, and boiling point, are crucial for their application in chemical synthesis and the development of pharmaceuticals. These properties are determined by the molecular structure and functional groups present in the compounds.
Chemical Properties Analysis
The chemical properties of 2-Isocyanatobenzofuran derivatives, including reactivity, stability, and the ability to undergo various chemical transformations, are essential for their utilization in the synthesis of targeted molecules. The biocatalytic strategy for the synthesis of 2,3-dihydrobenzofuran-based tricyclic scaffolds demonstrates the high diastereo- and enantioselectivity achievable with these compounds (Vargas et al., 2019).
Scientific Research Applications
Synthesis and Biological Investigation of Derivatives:
- Novel derivatives of dibenzofuran, a similar compound to 2-Isocyanatobenzofuran, have shown significant cytotoxicity against lung cancer and mouse embryofibroblast cell lines. These derivatives also inhibit certain enzymes, demonstrating their potential in cancer research and enzyme inhibition studies (Yurttaş et al., 2020).
Structural Elucidation in Chemical Synthesis:
- Research on isobenzofuranones, closely related to 2-Isocyanatobenzofuran, highlights their broad biological activities, such as fungicidal, insecticidal, and anticancer properties. This points to the relevance of 2-Isocyanatobenzofuran in similar applications (Alvarenga et al., 2019).
Construction of 2-Aminobenzofurans:
- A novel method for synthesizing 2-aminobenzofurans, which can be derived from 2-Isocyanatobenzofuran, has been developed. This methodology is significant in constructing benzofuran scaffolds, useful in various pharmacological applications (Lin et al., 2022).
Immunosuppressive Effects of Isobenzofuran Derivatives:
- Novel isobenzofuran-based compounds, closely related to 2-Isocyanatobenzofuran, have demonstrated significant immunosuppressive properties. This research guides the development of immunosuppressive agents (Yang et al., 2012).
Antimicrobial and Antitumor Activities:
- Derivatives of benzofuran, such as 2-arylbenzofurans, have shown promising antimicrobial and antitumor activities. This research suggests the potential of 2-Isocyanatobenzofuran in similar applications (Mahmoud et al., 2018).
Safety And Hazards
properties
IUPAC Name |
2-isocyanato-1-benzofuran | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5NO2/c11-6-10-9-5-7-3-1-2-4-8(7)12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRHYVIYSCDQUNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Isocyanatobenzofuran |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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